molecular formula C16H12F2N2O3S2 B2956969 N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895451-75-9

N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No. B2956969
CAS RN: 895451-75-9
M. Wt: 382.4
InChI Key: QAIZYSXLIJRNPG-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide” is a complex organic compound. It contains a benzo[d]thiazol-2-yl group, a fluorophenyl group, and a propanamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Similar compounds have been involved in reactions such as carboarylation .

Scientific Research Applications

Synthesis and Characterization

One study reports the synthesis and comprehensive characterization of a flurbiprofen derivative, prepared via a reaction between benzo[d]thiazol-2-amine and flurbiprofen. This derivative was fully analyzed, showcasing its potential as a scaffold for further chemical modifications and applications in drug development (Manolov, Ivanov, & Bojilov, 2021).

Antibacterial Activity

Another study highlights the antibacterial properties of sulfone derivatives containing 1,3,4-oxadiazole moieties against rice bacterial leaf blight. A specific derivative showed promising antibacterial activity, superior to commercial agents, and effectively reduced disease severity in rice, indicating potential agricultural applications (Shi et al., 2015).

Spectroscopic and Theoretical Investigations

Research into the dual fluorescence effects of selected 1,3,4-thiadiazoles reveals the influence of substituents and molecular aggregation on fluorescence properties. This study suggests applications in fluorescence-based sensors and molecular probes (Budziak et al., 2019).

Carbonic Anhydrase Inhibition

Compounds related to the target molecule have been evaluated as inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. This research provides insights into designing more potent inhibitors with potential applications in cancer therapy (Ilies et al., 2003).

Fluoroalkylation and Aryl Migration

A study demonstrates the use of fluorinated sulfinate salts in the fluoroalkylation and aryl migration of conjugated N-arylsulfonylated amides. This process highlights the synthetic utility of such compounds in introducing fluorinated groups into molecules, which is valuable in medicinal chemistry (He et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Without specific information on the use of this compound, it’s difficult to determine its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Without specific information on these properties, it’s difficult to determine the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. Unfortunately, without specific information on the use of this compound, it’s difficult to determine potential future directions .

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3S2/c17-10-4-6-11(7-5-10)25(22,23)9-8-14(21)19-16-20-15-12(18)2-1-3-13(15)24-16/h1-7H,8-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIZYSXLIJRNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

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